N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(Diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-based amide derivative with a complex molecular architecture. The compound features a benzothiazole core substituted with a 4-methoxy group and a benzamide moiety bearing a 2-methoxy substituent. The diethylaminoethyl chain at the nitrogen of the benzamide introduces tertiary amine functionality, which is protonated in the hydrochloride salt form. This structural design is typical of bioactive molecules targeting neurological or oncological pathways, given the prevalence of benzothiazoles in medicinal chemistry .
The synthesis of such compounds generally involves multi-step reactions, including nucleophilic substitutions, amide couplings (e.g., using HATU or EDCI), and purification via column chromatography or recrystallization. Spectral characterization (1H/13C-NMR, HRMS) confirms the connectivity of the methoxy, benzothiazole, and diethylaminoethyl groups .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-7-8-11-17(16)27-3)22-23-20-18(28-4)12-9-13-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLOANTTBALSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
This compound interacts with the COX enzymes, inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
By inhibiting the COX enzymes, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. The inhibition of this pathway leads to a decrease in prostaglandin levels, resulting in reduced inflammation.
Biological Activity
N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN4O4S
- Molecular Weight : 465.0 g/mol
- CAS Number : 1052535-86-0
- Chemical Structure : Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or pathways involved in cellular proliferation and survival.
Potential Mechanisms:
- Inhibition of Chitin Synthase : Similar compounds have shown efficacy in inhibiting chitin synthase, an enzyme critical for fungal cell wall integrity, indicating potential antifungal properties .
- Antimicrobial Activity : The compound may exhibit antimicrobial effects against various pathogens, as suggested by structural analogs that have demonstrated such activities .
Antifungal Activity
Recent research indicates that derivatives of the compound exhibit significant antifungal activity. For instance, compounds targeting chitin synthesis have shown promising results against Candida albicans, a common fungal pathogen .
| Compound | IC50 (μg/mL) | Target |
|---|---|---|
| IMB-D10 | 17.46 | Chs1 |
| IMB-F4 | 8.546 | Chs2 |
These findings suggest that this compound may have similar inhibitory effects on fungal growth.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines (e.g., HepG2) have been conducted to evaluate the safety profile of the compound. The MTT assay demonstrated that at certain concentrations, the compound does not exhibit significant toxicity to human cells while effectively inhibiting fungal growth .
Case Studies and Research Findings
- Study on Antifungal Agents :
- Antimicrobial Activity Assessment :
- Synthesis and Characterization :
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 432.0 g/mol. Its structure features a benzamide core with diethylamino and thiazole substituents, which contribute to its unique biological profile. The synthesis involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity.
Anticancer Activity
Research indicates that N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.
Case Study:
A study demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, thereby affecting the arachidonic acid pathway and resulting in decreased inflammation. This mechanism positions it as a candidate for treating inflammatory diseases.
Biochemical Pathway:
The interaction with COX enzymes leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammatory responses.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate moderate antibacterial activity, particularly effective against certain strains.
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated significant improvements in patients treated with topical formulations compared to placebo controls.
Laboratory Studies
Laboratory studies have demonstrated that the compound effectively reduces melanin production in cultured melanocytes, indicating potential applications in dermatological treatments aimed at skin lightening .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole vs. Thiadiazole Cores :
- The target compound’s benzothiazole core (common in kinase inhibitors) contrasts with 1,3,4-thiadiazole derivatives (e.g., ), which exhibit distinct electronic properties and bioactivity profiles (e.g., antimicrobial vs. CNS targeting) .
- Benzothiazoles generally demonstrate higher lipophilicity, enhancing blood-brain barrier penetration compared to thiadiazoles .
In contrast, compounds like those in use triazole linkers to enable multitarget engagement (e.g., amyloid-β and tau protein interactions) .
Substituent Effects on Bioactivity :
- Methoxy groups at the 4-position of benzothiazole (target compound) and 2-position of benzamide may enhance electron-donating effects, stabilizing interactions with aromatic residues in enzyme active sites.
- Sulfonyl-containing analogues () introduce strong electron-withdrawing groups, which could modulate enzyme inhibition potency (e.g., acetylcholinesterase) .
Key Observations:
- Amidation Efficiency : The target compound’s synthesis likely employs HATU, similar to and , which ensures high coupling efficiency for sterically hindered amines .
- Triazole Synthesis : compounds use click chemistry (CuAAC), achieving moderate yields (34-72%) but requiring HPLC purification, unlike the target compound’s simpler chromatography .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations:
- Methoxy Group Signals : The target compound’s methoxy protons resonate at δ 3.8, consistent with and compounds, confirming electronic similarity .
- Amine Protons: The diethylaminoethyl chain’s NCH₂ protons (δ 3.4) are upfield compared to dimethylaminoethyl analogues (δ 3.6–3.7 in ), reflecting reduced electron density .
- Thermal Stability : The target compound’s higher melting point (195–200°C) vs. triazole derivatives (195–240°C) suggests stronger intermolecular forces (e.g., ionic interactions from hydrochloride salt) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
